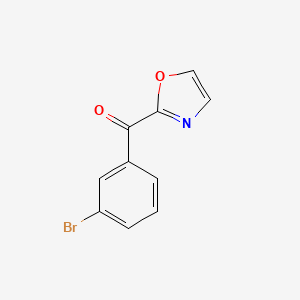

2-(3-Bromobenzoyl)oxazole

Übersicht

Beschreibung

2-(3-Bromobenzoyl)oxazole is a compound that belongs to the class of organic compounds known as oxazoles, which are characterized by a five-membered heterocyclic ring containing both oxygen and nitrogen atoms. The presence of a bromine atom on the benzoyl group at the 3-position adds to the reactivity of this compound, making it a potential intermediate for various chemical syntheses.

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through various methods. One approach involves the use of organic ammonium tribromides as electrophilic bromine sources, as demonstrated in the synthesis of 2-aminobenzothiazoles . Although the paper focuses on benzothiazoles, the methodology could potentially be adapted for the synthesis of brominated oxazoles. Another method includes the transition-metal-free synthesis of 2-aminobenzoxazoles using N-bromosuccinimide (NBS) as an oxidant, which suggests that similar oxidative cyclization techniques could be applied to synthesize 2-(3-Bromobenzoyl)oxazole .

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the oxazole ring. The presence of substituents on the ring, such as a bromomethyl group, can influence the reactivity and subsequent cross-coupling reactions . The regiospecific synthesis of substituted benzothiazoles also highlights the importance of the position of substituents, such as bromine, in directing cyclization reactions . These principles are relevant to understanding the molecular structure and reactivity of 2-(3-Bromobenzoyl)oxazole.

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds is often exploited in cross-coupling reactions. For instance, 4-bromomethyl-2-chlorooxazole serves as a versatile building block for the synthesis of disubstituted oxazoles through palladium-catalyzed Stille or Suzuki coupling reactions . This suggests that the bromine atom in 2-(3-Bromobenzoyl)oxazole could similarly participate in various coupling reactions, potentially leading to a wide array of substituted oxazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be significantly influenced by the number and position of bromine atoms. For example, the solubility of brominated benzotriazoles decreases with an increasing number of bromine atoms, and the pattern of substitution affects their electronic properties and pKa values . These findings are indicative of the potential physical and chemical properties of 2-(3-Bromobenzoyl)oxazole, where the bromine atom could affect its solubility, acidity, and overall reactivity.

Wissenschaftliche Forschungsanwendungen

1. Antibacterial Agents Development

- 2-(3-Bromobenzoyl)oxazole derivatives have been investigated for their potential as novel antibacterial agents. Oxazolidinones, a class of compounds related to oxazoles, show promise due to their diverse non-covalent interactions in biological systems, making them versatile for binding with various enzymes and receptors (Reck et al., 2005).

2. Role in Homogeneous Gold Catalysis

- Research has shown that oxazoles, including derivatives of 2-(3-Bromobenzoyl)oxazole, can be transformed into their corresponding carbene tautomers through reactions with metals. This has implications for gold catalysis, providing opportunities for novel methods in this field (Ruiz & Perandones, 2009).

3. Synthesis of Steroidal Oxazoles

- The compound has been used in the synthesis of steroidal oxazoles, imidazoles, and triazoles, expanding the scope of biological studies in this area (Ohta et al., 1968).

4. Antimicrobial and Antioxidant Activities

- Studies have synthesized oxazole derivatives, like 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, showing antimicrobial and antioxidant activities, indicating potential in drug development (Ustabaş et al., 2020).

5. Antiprotozoal Activity

- Some derivatives of oxazoles have shown in vitro antiprotozoal activity against pathogens like Giardia lamblia and Trichomonas vaginalis, which can lead to novel treatments for these infections (Carballo et al., 2017).

Safety And Hazards

Zukünftige Richtungen

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry. They have been investigated in the advancement of novel compounds which show favorable biological activities . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Eigenschaften

IUPAC Name |

(3-bromophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-3-1-2-7(6-8)9(13)10-12-4-5-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJZTAJOGHFANW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642079 | |

| Record name | (3-Bromophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromobenzoyl)oxazole | |

CAS RN |

898759-81-4 | |

| Record name | (3-Bromophenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.